molecular formula C23H21ClN2O2 B10821473 1-(2-Naphthoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide

1-(2-Naphthoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide

Cat. No.: B10821473
M. Wt: 392.9 g/mol
InChI Key: PBXCPFNNNZUANE-UHFFFAOYSA-N
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Description

1-(2-Naphthoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Naphthoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Naphthoyl Intermediate: The starting material, 2-naphthoic acid, is converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-chloroaniline in the presence of a base like triethylamine to form the N-(3-chlorophenyl)-2-naphthamide intermediate.

    Piperidine Ring Formation: The intermediate is then subjected to a cyclization reaction with piperidine-4-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Naphthoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Naphthoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Naphthoyl)-N-phenylpiperidine-4-carboxamide: Similar structure but lacks the chlorine substituent.

    1-(2-Naphthoyl)-N-(4-chlorophenyl)piperidine-4-carboxamide: Similar structure with chlorine at a different position.

    1-(2-Naphthoyl)-N-(3-methylphenyl)piperidine-4-carboxamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(2-Naphthoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H21ClN2O2

Molecular Weight

392.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H21ClN2O2/c24-20-6-3-7-21(15-20)25-22(27)17-10-12-26(13-11-17)23(28)19-9-8-16-4-1-2-5-18(16)14-19/h1-9,14-15,17H,10-13H2,(H,25,27)

InChI Key

PBXCPFNNNZUANE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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